N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a benzothiazole ring, an acetylamino group, and a pyrrol-substituted tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with acetic anhydride.
Introduction of the Acetylamino Group: The acetylation of the amino group on the benzothiazole ring is carried out using acetic anhydride.
Synthesis of the Pyrrol-Substituted Tetrahydropyran: This involves the reaction of pyrrole with tetrahydropyran under acidic conditions.
Coupling Reaction: The final step involves coupling the acetylamino-benzothiazole with the pyrrol-substituted tetrahydropyran using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the acetylamino group.
Substitution: Substituted derivatives at the acetylamino group.
Scientific Research Applications
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- 2-Chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
Uniqueness
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-14(25)21-15-4-5-16-17(12-15)28-19(22-16)23-18(26)13-20(6-10-27-11-7-20)24-8-2-3-9-24/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
XGWULTXUBIPBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
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